molecular formula C17H16ClNO5S B2770376 methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327174-43-5

methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No.: B2770376
CAS No.: 1327174-43-5
M. Wt: 381.83
InChI Key: MPPLJSULYJNPFQ-WJDWOHSUSA-N
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Description

Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves a multi-step process. The synthetic route often starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other sulfonyl acrylates or chlorophenyl derivatives

Biological Activity

Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₁₅H₁₄ClN₃O₃S
  • Molecular Weight : 353.80 g/mol

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, derivatives containing the chlorophenyl and methoxyphenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate to Strong
2Bacillus subtilisModerate to Strong
3Escherichia coliWeak to Moderate

2. Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting urease and acetylcholinesterase (AChE), which are critical targets in treating various diseases.

  • Urease Inhibition : Compounds similar to this compound exhibited IC₅₀ values ranging from 1.13 µM to 6.28 µM, indicating strong inhibitory effects compared to standard drugs .
Compound IDIC₅₀ (µM)Reference Standard IC₅₀ (µM)
7l2.1421.25
7m0.6321.25
7n2.1721.25

3. Anticancer Activity

Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties. The presence of the sulfonamide group is often associated with enhanced cytotoxicity against cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Case Study: Antibacterial Screening

A study conducted on synthesized derivatives of sulfonamides demonstrated that compounds with the chlorophenyl and methoxyphenyl substituents exhibited significant antibacterial activity against Staphylococcus aureus and E. coli. The study utilized a disc diffusion method to assess the efficacy of these compounds, revealing zones of inhibition that support their potential as therapeutic agents .

Research Findings on Enzyme Inhibition

In vitro assays have shown that this compound effectively inhibits urease activity, which is crucial for managing conditions like kidney stones and urease-related infections. The binding interactions were further elucidated through molecular docking studies that indicated favorable binding affinities with the target enzymes .

Properties

IUPAC Name

methyl (Z)-3-(4-chloroanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO5S/c1-23-14-7-9-15(10-8-14)25(21,22)16(17(20)24-2)11-19-13-5-3-12(18)4-6-13/h3-11,19H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPLJSULYJNPFQ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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